

The effect of shear rate on the viscosity of Aerosil R 805 dispersions

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Aerosil R 805	
Cat. No.:	B1168409	Get Quote

Technical Support Center: Aerosil R 805 Dispersions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Aerosil R 805** dispersions. The information provided is intended to assist with experimental design, execution, and data interpretation related to the rheological properties of these materials.

Frequently Asked Questions (FAQs)

Q1: What is the primary rheological effect of **Aerosil R 805** in a dispersion?

A1: **Aerosil R 805**, a hydrophobic fumed silica, is primarily used as a rheology modifier to increase the viscosity and impart shear-thinning behavior to liquid systems.[1] When dispersed, the fine particles form a three-dimensional network through particle-particle interactions.[2][3] This network structure provides high viscosity at rest or low shear rates, preventing settling of suspended components. As shear rate increases, this network reversibly breaks down, leading to a decrease in viscosity, which is characteristic of shear-thinning or pseudoplastic behavior.[4]

Q2: How does the type of solvent affect the viscosity of an Aerosil R 805 dispersion?

A2: The effectiveness of **Aerosil R 805** as a thickening agent is influenced by the polarity of the solvent. Hydrophobic fumed silicas like **Aerosil R 805** are particularly effective in controlling the rheology of semi-polar to polar systems.[5] In non-polar liquids, hydrophilic fumed silica can sometimes provide a stronger thickening effect.[4] The interaction between the surface of the silica particles and the solvent molecules plays a crucial role in the formation and strength of the particle network that governs the dispersion's viscosity.[6]

Q3: What is the typical concentration range for **Aerosil R 805** to achieve a significant rheological effect?

A3: The optimal concentration of **Aerosil R 805** depends on the desired viscosity and the properties of the liquid medium. For many coating and ink applications, a starting point of less than 1.0% by weight of the total formulation is often suggested.[7] For anti-settling properties, the concentration may be up to 1.5%. In applications requiring higher viscosity, such as adhesives and sealants, loading levels can be significantly higher, typically in the range of 4-8% by weight.[7]

Q4: How critical is the dispersion process for the performance of **Aerosil R 805**?

A4: The dispersion process is critical to unlocking the full rheological potential of **Aerosil R 805**. Insufficient shear during dispersion will not adequately break down the agglomerates of fumed silica, leading to a lower-than-expected viscosity increase and potentially inconsistent results.[5] High-shear mixing is generally required to achieve a fine and uniform dispersion of the particles, which is necessary for the formation of an effective three-dimensional network.[3]

Q5: Can the viscosity of an **Aerosil R 805** dispersion be affected by temperature?

A5: Yes, temperature can influence the viscosity of **Aerosil R 805** dispersions. Generally, an increase in temperature will lead to a decrease in the viscosity of the dispersion.[8] However, the presence of the fumed silica network can help to maintain a sufficient level of viscosity for processing even at elevated temperatures. The specific impact of temperature will depend on the continuous phase and the concentration of **Aerosil R 805**.

Troubleshooting Guide

Troubleshooting & Optimization

Check Availability & Pricing

Problem	Possible Causes	Recommended Solutions
Inconsistent or lower-than- expected viscosity	1. Inadequate Dispersion: The primary cause is often insufficient shear to break down Aerosil agglomerates. [5]2. Improper Addition: Adding the fumed silica too quickly or into a low-viscosity medium can lead to clumping.3. Air Entrapment: Air bubbles incorporated during mixing can affect density and viscosity readings.	1. Optimize Dispersion: Use high-shear mixing equipment (e.g., dissolver, rotor-stator mixer). Ensure a peripheral velocity of at least 7 m/s.[4] Increase mixing time or intensity as needed. For very high surface area grades, more energy-intensive methods like bead milling may be necessary.[4]2. Stepwise Addition: Incorporate Aerosil R 805 gradually into the liquid under agitation to ensure proper wetting of the particles. [4]3. Deaerate: Apply a vacuum to the dispersion after mixing to remove any entrapped air bubbles.[4]
Poor reproducibility of rheological measurements	1. Shear History Dependence: Fumed silica dispersions are thixotropic, meaning their viscosity is dependent on the previous shear history.[6]2. Inconsistent Sample Loading: Variations in how the sample is loaded into the rheometer can introduce errors.3. Temperature Fluctuations: The viscosity of the dispersion is sensitive to temperature.[8]	1. Implement a Pre-Shear Protocol: Before each measurement, subject the sample to a defined pre-shear step (e.g., high shear for a set time) followed by a consistent rest period to ensure a standardized starting state for the material.[6]2. Standardize Loading Procedure: Develop and follow a consistent protocol for loading the sample onto the rheometer, ensuring the correct gap size and trimming of excess material.3. Ensure Thermal Equilibrium:

		Allow the sample to equilibrate at the target temperature for a sufficient amount of time (e.g., 5-10 minutes) before starting the measurement.[9]
Presence of specks or grits in the final dispersion	1. Incomplete Dispersion: Agglomerates of Aerosil R 805 have not been fully broken down.[8]2. Re-agglomeration: Particles may re-agglomerate after initial dispersion if the system is not stable.	1. Improve Dispersion Efficiency: Increase shear energy and/or duration of mixing. Consider using a finer dispersion method like a bead mill.[4]2. Optimize Formulation: The stability of the dispersion can sometimes be improved by adjusting the composition of the liquid phase to enhance particle-solvent interactions.
Shear-thickening behavior observed unexpectedly	1. Particle Interactions in Certain Solvents: While typically shear-thinning, fumed silica dispersions can exhibit shear-thickening behavior in some polar organic liquids under certain conditions.[10] [11] This is due to the formation of temporary, shear- induced particle clusters.	1. Review Solvent System: The choice of solvent can significantly influence the rheological behavior. If shear- thickening is undesirable, consider modifying the solvent system.2. Adjust Particle Concentration: The onset and magnitude of shear-thickening are often dependent on the concentration of fumed silica.

Experimental Protocols Preparation of Aerosil R 805 Dispersions in Polypropylene Glycol (PPG)

This protocol is based on the methodology described in the study by Galindo-Rosales, et al.[6]

[12]

Materials:

- Aerosil R 805 fumed silica
- Polypropylene glycol (PPG) of desired molecular weight (e.g., PPG 400, PPG 2000)
- High-shear mixer (e.g., rotor-stator homogenizer)
- Vacuum desiccator or vacuum oven

Procedure:

- Drying of Aerosil R 805: Prior to use, dry the Aerosil R 805 powder in a vacuum oven to remove any adsorbed moisture, which can affect the rheological properties.
- Dispersion:
 - Weigh the desired amount of PPG into a suitable mixing vessel.
 - While stirring the PPG with a high-shear mixer at a moderate speed, gradually add the pre-weighed Aerosil R 805 powder to the vortex.
 - Once all the powder has been added, increase the mixing speed to ensure high shear and continue mixing for a predetermined time (e.g., 30 minutes) to achieve a homogenous dispersion.
- Deaeration:
 - Place the prepared dispersion in a vacuum desiccator or vacuum oven at room temperature.
 - Apply vacuum for a sufficient period (e.g., 1 hour) to remove any air bubbles incorporated during the mixing process.[6]
- Storage: Store the final dispersion in a sealed container to prevent moisture absorption.

Rheological Measurement of Aerosil R 805 Dispersions

Troubleshooting & Optimization

This protocol is a general guideline for performing rotational rheometry on fumed silica dispersions.

Equipment:

- Rotational rheometer (cone-plate or parallel-plate geometry is suitable)
- · Temperature control unit

Procedure:

- Geometry Selection: Choose an appropriate measuring geometry. A cone-plate geometry is often suitable for these types of dispersions.
- Sample Loading:
 - Carefully place an adequate amount of the dispersion onto the lower plate of the rheometer.
 - Lower the upper geometry to the correct gap setting.
 - Trim any excess sample from the edge of the geometry to ensure accurate measurements.
- Temperature Equilibration: Allow the sample to rest on the rheometer plate at the set measurement temperature for at least 5-10 minutes to ensure thermal equilibrium throughout the sample.[9]
- Pre-Shear Protocol: To ensure a consistent starting point for each measurement and to
 erase any previous shear history, apply a high shear rate for a defined period (e.g., 60
 seconds), followed by a rest period (e.g., 300 seconds) where no shear is applied.[6]
- Viscosity Measurement:
 - Perform a shear rate sweep, starting from a low shear rate and progressively increasing to a high shear rate, or vice versa.

 Record the viscosity at each shear rate. It is important to ensure that the measurement at each shear rate is taken once the system has reached a steady state.

Data Presentation

The following tables summarize the quantitative data on the shear-thinning behavior of a 5% (v/v) **Aerosil R 805** dispersion in two different molecular weights of polypropylene glycol (PPG) at 25°C. The data is presented in the form of power-law parameters, which describe the relationship between viscosity (η) and shear rate ($\dot{\gamma}$) according to the equation: $\eta = K * \dot{\gamma}^{(n-1)}$.

Table 1: Power-Law Parameters for 5% (v/v) Aerosil R 805 Dispersions in PPG[6]

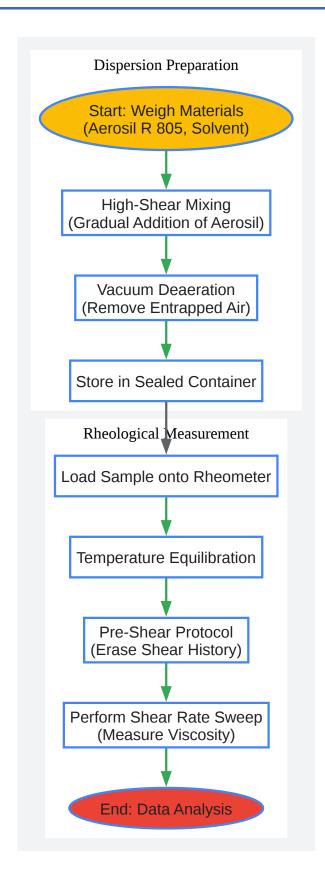
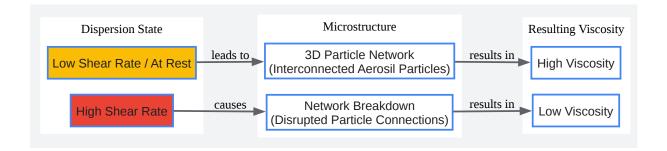

Suspending Medium	Shear Rate Range (s ⁻¹)	Consistency Index (K) (Pa·sʰ)	Power-Law Index (n)
PPG 400	> 10 ⁻³	1.8	0.85
PPG 2000	< 5 x 10 ⁻³	0.9	~1 (Newtonian-like)
PPG 2000	> 5 x 10 ⁻³	1.7	0.86

Table 2: Equilibrium Viscosity of 5% (v/v) **Aerosil R 805** Dispersions at a Shear Rate of 1 s⁻¹[6]


Suspending Medium	Equilibrium Viscosity at 1 s ⁻¹ (Pa·s)
PPG 400	Higher than in PPG 2000
PPG 2000	Lower than in PPG 400

Mandatory Visualizations

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. rawsource.com [rawsource.com]
- 2. adhesivesmag.com [adhesivesmag.com]
- 3. BYK ebook for rheology additives BYK [byk.com]
- 4. products.evonik.com [products.evonik.com]
- 5. products.evonik.com [products.evonik.com]
- 6. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. products.evonik.com [products.evonik.com]
- 9. scribd.com [scribd.com]
- 10. complexfluids.umd.edu [complexfluids.umd.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]

To cite this document: BenchChem. [The effect of shear rate on the viscosity of Aerosil R 805 dispersions]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1168409#the-effect-of-shear-rate-on-the-viscosity-of-aerosil-r-805-dispersions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com